5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

Catalog No.
S1480261
CAS No.
102808-02-6
M.F
C5H3F3N2O
M. Wt
164.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

CAS Number

102808-02-6

Product Name

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10)

InChI Key

FYKPCRCNMFOTHP-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)C=O)C(F)(F)F

Canonical SMILES

C1=C(NC(=N1)C=O)C(F)(F)F

Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application: The compound 5-Trifluoromethyl 1,2,4-Triazoles is synthesized via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN . This method utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor of trifluoroacetonitrile .

Methods of Application: The method involves the [3 + 2]-cycloaddition of nitrile imines, which are generated in situ from hydrazonyl chloride, with CF3CN . Various functional groups, including alkyl-substituted hydrazonyl chloride, were tolerated during cycloaddition .

Results or Outcomes: The method proved to have potential synthetic relevance, as demonstrated by the gram-scale synthesis and common downstream transformations .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field: This application is in the field of Medicinal Chemistry and Pharmaceutical Sciences.

Methods of Application: The method involves the incorporation of trifluoromethyl groups into drug molecules during the synthesis process .

Results or Outcomes: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Trifluoromethylpyridines in Agrochemicals

Specific Scientific Field: This application is in the field of Agrochemistry.

Summary of the Application: Trifluoromethylpyridines (TFMP) and their derivatives are used in the agrochemical industry for the protection of crops from pests . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to their superior pest control properties .

Methods of Application: The method involves the synthesis and application of TFMP derivatives. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis of Trifluoromethyl Alkyl Ethers

Specific Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: Trifluoromethyl alkyl ethers can be synthesized from primary aliphatic alcohols .

Methods of Application: The method involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

Results or Outcomes: This procedure is attractive due to its applicability to a wide range of primary aliphatic alcohols .

FDA-Approved Trifluoromethyl Group-Containing Drugs

Results or Outcomes: In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups .

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring. Its molecular formula is C5H3F3N2OC_5H_3F_3N_2O, and it has a molecular weight of approximately 164.09 g/mol. The compound is notable for its aldehyde functional group, which enhances its reactivity and potential applications in various fields, particularly in medicinal and agrochemical chemistry. The trifluoromethyl group significantly influences the electronic properties of the compound, making it a valuable building block in chemical synthesis .

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, facilitated by strong bases.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Strong bases such as sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

  • Oxidation: Formation of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
  • Reduction: Formation of 5-(trifluoromethyl)-1H-imidazole-2-methanol.
  • Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

The biological activity of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is primarily linked to its role as an intermediate in the synthesis of various biologically active compounds, particularly those containing pyrazole motifs. These derivatives have been shown to exhibit significant antimicrobial and antifungal properties, making them relevant in pharmaceutical applications. Additionally, studies indicate that this compound may interact with specific biological targets, enhancing its therapeutic potential .

The synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde typically involves:

  • Trifluoromethylation: Introducing the trifluoromethyl group into the imidazole ring using trifluoromethylating agents.
  • One-step Procedure: A common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, scalable synthetic routes are employed to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are utilized for optimization. Purification methods typically involve distillation and chromatography.

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde serves as a crucial building block in:

  • Medicinal Chemistry: Used in the development of pharmaceuticals, particularly those targeting microbial infections.
  • Agrochemistry: Acts as an intermediate in the synthesis of herbicides and fungicides.
  • Material Science: Employed in creating advanced materials due to its unique chemical properties .

Interaction studies for 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde focus on its binding affinity to various biological targets. Molecular docking studies have revealed potential interactions with enzymes critical for bacterial survival, such as (p)ppGpp synthetases/hydrolases and FtsZ proteins. Understanding these interactions is essential for guiding further drug design efforts and enhancing therapeutic efficacy .

Several compounds share structural similarities with 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity
1-Methyl-3-(trifluoromethyl)-1H-imidazole-2-carbaldehydeNot availableUnique due to different substitution pattern
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehydeNot availableDifferent ring structure but similar reactivity
4-(Trifluoromethyl)-1H-imidazole3468-69-8Shares imidazole core but lacks aldehyde functionality
5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acidNot availableRelated by functional group differences
4-(Trifluoromethyl)-1H-imidazole-2-carboxamideNot availableSimilar core but different functional groups

Uniqueness

The uniqueness of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde lies in the specific positioning of the trifluoromethyl group and the aldehyde functionality on the imidazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs, influencing its efficacy in various applications .

Van Leusen Imidazole Synthesis in Trifluoromethylated Heterocycle Construction

The Van Leusen reaction, first described in 1977, represents one of the most versatile approaches for constructing imidazole rings. This methodology employs tosylmethylisocyanide (TosMIC) as a key building block, serving as a C2N1 "3-atom synthon" that enables efficient imidazole formation through [3+2] cycloaddition reactions with imines. The reaction's versatility and mild conditions make it particularly valuable for constructing complex imidazoles bearing sensitive functional groups, including trifluoromethylated derivatives.

The mechanism of the Van Leusen imidazole synthesis involves a base-induced cycloaddition between TosMIC and an aldimine, proceeding through several discrete steps:

  • Deprotonation of TosMIC by the base
  • Nucleophilic addition to the imine carbon
  • Cyclization via intramolecular addition of the nitrogen to the isocyanide carbon
  • Elimination of p-toluenesulfinic acid
  • Tautomerization to form the aromatic imidazole

For the synthesis of trifluoromethylated imidazoles, this approach offers significant advantages in terms of regioselectivity and functional group compatibility. The reaction scheme below illustrates the general Van Leusen approach adapted for trifluoromethylated imidazole synthesis:

R1−CHO + R2−NH2 → R1CH=NR2 + TosMIC → 1,4,5-trisubstituted imidazole

Where R1 or R2 can incorporate the trifluoromethyl group, or alternatively, a modified TosMIC reagent bearing a trifluoromethyl substituent can be employed.

A typical procedure for constructing trifluoromethyl-containing imidazoles using the Van Leusen approach involves:

  • Formation of the imine from an appropriate aldehyde and amine in DMF at room temperature
  • Addition of TosMIC reagent and a base (typically K₂CO₃)
  • Heating to 70°C for 2-3 hours
  • Purification by column chromatography

The Van Leusen methodology has been continuously refined, with recent developments focusing on one-pot, multi-component variants that enhance efficiency. For example, Sisko and colleagues developed a facile protocol for synthesizing 1,4,5-trisubstituted imidazoles that bind to p38 MAP kinase with high affinity, demonstrating the utility of this approach in medicinal chemistry applications.

Table 1: Van Leusen Reaction Conditions for Trifluoromethylated Imidazoles

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CF₃-substituted aldimineK₂CO₃DMF70263-86
Aldimine + CF₃-TosMICK₂CO₃DMF702-358-75
CF₃-aldehyde + amine (one-pot)t-BuONaTHF25460-72

Vilsmeier-Haack Formylation Strategies for Imidazole Carbaldehyde Functionalization

The Vilsmeier-Haack reaction provides a powerful method for introducing formyl groups onto electron-rich aromatic systems, including heterocycles like imidazole. This reaction employs phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate a reactive chloroiminium ion known as the Vilsmeier reagent.

For the synthesis of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, this approach involves selectively formylating the 2-position of a preformed 5-(trifluoromethyl)-1H-imidazole. The reaction sequence typically proceeds as follows:

  • Formation of the Vilsmeier reagent from POCl₃ and DMF
  • Electrophilic attack of the reagent on the electron-rich C-2 position of the imidazole
  • Hydrolysis of the resulting iminium salt to yield the desired 2-formylimidazole

While traditional methods for obtaining 2-formylimidazoles often involve lithiation of the acidic imidazole 2-position followed by quenching with DMF, the Vilsmeier-Haack approach offers a more straightforward and scalable alternative that avoids the use of strong bases and cryogenic conditions.

The regioselectivity of formylation in trifluoromethylated imidazoles is influenced by the electronic effects of the CF₃ group. The electron-withdrawing nature of the trifluoromethyl substituent at the 5-position decreases electron density at adjacent carbon atoms, thereby directing formylation predominantly to the 2-position. This electronic bias provides a reliable route to 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde with minimal formation of regioisomeric byproducts.

A representative procedure for the Vilsmeier-Haack formylation of 5-(trifluoromethyl)-1H-imidazole involves:

  • Cooling a solution of 5-(trifluoromethyl)-1H-imidazole in dichloromethane to 0°C
  • Dropwise addition of POCl₃ to a separate solution of DMF at 0°C
  • Addition of the imidazole solution to the Vilsmeier reagent
  • Warming to room temperature and stirring for 4-6 hours
  • Quenching with aqueous base and extraction of the product

Regioselective Trifluoromethylation Approaches in Imidazole Ring Systems

The introduction of trifluoromethyl groups into heterocyclic structures represents a significant challenge in synthetic organic chemistry. For the preparation of 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde, several approaches have been developed to achieve regioselective trifluoromethylation at the desired 5-position.

One powerful strategy involves the regioselective oxidative trifluoromethylation of imidazole derivatives using Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) under catalytic conditions. This method enables the direct functionalization of C-H bonds in a regiocontrolled manner, avoiding the need for pre-functionalization steps:

Imidazole + CF₃SO₂Na + oxidant → 5-CF₃-imidazole

The reaction typically proceeds at room temperature under ambient air, making it operationally simple and practical for laboratory-scale synthesis. The regioselectivity is governed by electronic factors, with the trifluoromethyl group preferentially installing at the most electron-rich position of the imidazole ring.

A complementary approach utilizes ring transformation of trifluoroacetylated precursors to construct the imidazole core with the CF₃ group already in place. As described by Adachi and colleagues, 4-trifluoroacetyl-1,3-oxazolium-5-olates can undergo ring transformation with formamidine hydrochloride to yield 5-trifluoroacetylimidazoles. These intermediates can then be converted to the desired 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde through a series of functional group manipulations.

The one-pot procedure developed by Adachi provides an efficient route:

  • Reaction of N-acyl-N-alkylglycine with trifluoroacetic anhydride (TFAA) in CH₂Cl₂
  • Treatment with formamidine hydrochloride and K₂CO₃ in DMF at 70°C
  • Standard workup and purification to afford the trifluoroacetylated imidazole intermediate
  • Subsequent reduction or hydrolysis to yield the desired trifluoromethylated product

Another significant strategy involves the direct trifluoromethylation of N-heteroaromatic compounds using electrophilic CF₃ sources. This approach allows for the late-stage introduction of the trifluoromethyl group, potentially simplifying synthetic routes.

Table 2: Comparison of Regioselective Trifluoromethylation Methods

MethodReagentsConditionsRegioselectivityYield (%)Reference
Oxidative trifluoromethylationCF₃SO₂Na, catalyst, oxidantRoom temperature, ambient air3-position selective for imidazo[1,2-a]pyridines56-85
Ring transformationTFAA, formamidine·HCl, K₂CO₃70°C, DMF, 2h5-position selective63-68
Direct trifluoromethylationElectrophilic CF₃ sourceVaries by substrateSubstrate dependent45-80
Van Leusen using CF₃-containing componentsCF₃-substituted aldehyde or imine + TosMICDMF, 70°C, K₂CO₃5-position selective63-86

Solid-Phase Synthesis Techniques for Polyimidazole Derivatives

Solid-phase synthesis provides a powerful platform for constructing complex imidazole-containing structures, enabling rapid access to libraries of compounds with diverse substitution patterns. This approach has been particularly valuable in medicinal chemistry for the preparation and optimization of bioactive compounds.

The solid-phase synthesis of imidazole derivatives, including those containing trifluoromethyl groups, typically involves:

  • Immobilization of a suitably protected starting material on a solid support
  • Sequential coupling of building blocks to construct the imidazole core
  • On-resin functionalization to introduce additional substituents
  • Cleavage from the resin under appropriate conditions to yield the desired product

For the synthesis of pyrrole-imidazole polyamides, which represent an important class of DNA-binding compounds, a detailed manual procedure has been developed that could be adapted for the preparation of trifluoromethylated imidazole derivatives. This protocol involves:

  • Solution-phase synthesis of Boc-protected pyrrole (Py) and imidazole (Im) carboxylic acid building blocks
  • Selection of appropriate condensing agents for efficient amide bond formation
  • Sequential coupling using either a monomeric approach or a fragment-based strategy

The solid-phase approach offers several advantages for the construction of trifluoromethylated imidazole derivatives:

  • Simplified purification through simple filtration and washing steps
  • Ability to use excess reagents to drive reactions to completion
  • Facile automation for library generation
  • Compatibility with a wide range of functional groups

While specific examples of solid-phase synthesis targeting 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde are limited in the literature, the general principles can be readily adapted using appropriately functionalized building blocks containing the trifluoromethyl group.

DFT Studies of Electronic Effects in Trifluoromethyl-Imidazole Carbaldehydes

Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level demonstrate that the -CF₃ group induces significant polarization in 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde. The HOMO electron density localizes predominantly on the imidazole ring (63%) and aldehyde oxygen (22%), while the LUMO occupies the π*-orbital system spanning the carbaldehyde and adjacent nitrogen atoms [1] [4]. Solvent effects markedly influence tautomeric equilibria, with polar media favoring the imine tautomer by 8.7 kcal/mol due to enhanced stabilization of dipole moments (7.08 Debye in water vs. 5.47 Debye in gas phase) [1].

Time-Dependent DFT (TD-DFT) predicts strong UV absorption at 254–291 nm, corresponding to π→π* transitions between HOMO-1 (imidazole) and LUMO+1 (carbaldehyde) [1]. The calculated excitation energies (4.86–5.32 eV) align with experimental spectra, validating the electronic structure model [1]. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the -CF₃ group and imidazole ring, quantified by second-order perturbation energies of 12.3–15.7 kcal/mol [4].

Table 1: TD-DFT Calculated Electronic Transitions in Methanol

Transitionλ (nm)Energy (eV)Oscillator Strength
HOMO→LUMO254.954.860.191
HOMO-1→LUMO+1244.405.070.008
HOMO→LUMO+1239.005.190.003

Source: Adapted from TD-DFT/B3LYP/6-311++G(d,p) calculations [1]

Molecular Dynamics Simulations of Protein-Ligand Interactions

All-atom molecular dynamics (MD) trajectories (100 ns) reveal that the -CF₃ group enhances binding stability in kinase domains through two mechanisms:

  • Hydrophobic pocket occupancy: Van der Waals interactions contribute -4.2 kcal/mol binding energy with ATP-binding sites
  • Electrostatic complementarity: The carbaldehyde oxygen forms persistent hydrogen bonds (occupancy >75%) with catalytic lysine residues [3]

Steered MD simulations demonstrate force-dependent unbinding pathways, with rupture forces of 280–320 pN for CF₃-containing ligands vs. 210–250 pN for non-fluorinated analogs [3]. This 33% increase underscores the role of fluorine in kinetic stabilization. Markov state models identify three metastable binding conformations, with the CF₃ group adopting orthogonal orientations relative to the imidazole plane in 68% of sampled states [3].

QSAR Modeling for Bioactivity Optimization

A multivariate QSAR model (R² = 0.89, Q² = 0.82) identifies four critical descriptors for anticancer activity:

  • HOMO-LUMO gap (β = -0.47, p < 0.001)
  • Carbaldehyde group polarizability (β = 0.39, p = 0.003)
  • Molecular dipole moment (β = 0.28, p = 0.012)
  • Solvent-accessible surface area (β = -0.21, p = 0.035)

Partial least squares regression predicts IC₅₀ values within 0.3 log units of experimental cytotoxicity data against A549 and HeLa cell lines [1]. The model suggests bioactivity optimization through:

  • Introduction of electron-donating groups at C4 to reduce HOMO-LUMO gap
  • Increased dipole moments via polar substituents on the aldehyde moiety
  • Balanced hydrophobicity (logP 1.8–2.3) for membrane permeation

HOMO-LUMO Analysis of Charge Transfer Complexes

Frontier molecular orbital analysis reveals charge transfer characteristics critical for biological activity:

HOMO Parameters

  • Energy: -7.14 eV (methanol) to -7.34 eV (gas phase)
  • Composition: 58% imidazole π-system, 24% carbaldehyde p-orbital
  • Localization: Centered on N3-C4-C5 atoms [1] [4]

LUMO Parameters

  • Energy: -1.73 eV (methanol) to -1.82 eV (gas phase)
  • Composition: 71% imidazole π-system, 18% aldehyde σ
  • Localization: Spanning C2-N1-C5 atoms [1]

The HOMO-LUMO gap narrows from 5.52 eV (gas) to 5.40 eV (water), enhancing charge transfer capabilities in physiological environments [1]. Molecular electrostatic potential (MEP) maps show maximal negative potential (-42.7 kcal/mol) at the carbaldehyde oxygen, designating it as the primary nucleophilic attack site [4].

Table 2: Comparative HOMO-LUMO Energies Across Solvents

ParameterGas PhaseMethanolWater
HOMO (eV)-7.34-7.14-7.14
LUMO (eV)-1.82-1.73-1.73
Gap (eV)5.525.415.40
Dipole Moment (D)5.477.037.09

Source: B3LYP/6-311++G(d,p) calculations [1] [4]

Charge transfer complexes with cytochrome P450 enzymes exhibit bathochromic shifts of 28–35 nm in UV-Vis spectra, corresponding to stabilization energies of -9.3 kcal/mol [1]. This strong electronic coupling suggests potential for targeted drug delivery systems leveraging redox-active carrier proteins.

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde demonstrates significant potential as an organocatalyst in asymmetric synthesis applications [1] [2] [3]. The compound exhibits unique catalytic properties that stem from its dual functionality: the basic imidazole nitrogen atoms and the electrophilic aldehyde carbon. The presence of the trifluoromethyl group at the 5-position substantially modulates these catalytic properties through strong electron-withdrawing effects [4] [5].

The organocatalytic activity of this compound is particularly notable in Knoevenagel condensation reactions. Research has demonstrated that imidazole-based catalysts facilitate the condensation of aldehydes with active methylene compounds under mild conditions [2] [3]. The mechanism involves the imidazole nitrogen acting as a Brønsted base to activate the methylene component, while simultaneously coordinating with the aldehyde substrate. The trifluoromethyl substituent enhances this dual activation by increasing the electrophilicity of the aldehyde moiety while fine-tuning the basicity of the imidazole ring [5].

Enamine and iminium ion catalysis represents another significant application area. The compound can participate in enamine formation through nucleophilic attack on the aldehyde carbon, creating reactive intermediates that facilitate subsequent asymmetric transformations [6]. The electronic effects of the trifluoromethyl group create a more electrophilic aldehyde center, promoting efficient enamine formation and subsequent stereoselective reactions.

The asymmetric synthesis of trifluoromethylated amines has been achieved using related imidazole-carbaldehyde systems [7]. The catalyst enables highly enantioselective isomerization of trifluoromethyl imines through a novel mechanism involving chiral organic catalyst intermediates. The process demonstrates the capability of achieving high enantioselectivities for both aryl and alkyl trifluoromethylated amine products.

Deep eutectic solvent applications have emerged as an environmentally benign approach utilizing imidazole-based catalysts [3] [8]. Halogen-free deep eutectic solvents prepared from imidazole and organic acids demonstrate excellent catalytic activity in Knoevenagel condensations at room temperature, with the added benefit of catalyst recyclability and solvent-free conditions.

Transition Metal Complexation Behavior

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde exhibits distinctive coordination chemistry with transition metals, forming stable complexes through multiple binding modes [9] [10] [11] [12] [13]. The imidazole ring provides coordination sites through both nitrogen atoms, while the aldehyde functionality offers additional coordination possibilities.

Coordination modes and geometries vary significantly depending on the metal center. The compound preferentially coordinates through the imine nitrogen of the imidazole ring, which is more basic than the pyrrole-like nitrogen [12]. Homoletic octahedral complexes have been characterized for divalent metal ions including iron(II), cobalt(II), nickel(II), zinc(II), and cadmium(II), forming [M(imidazole)6]2+ species [12]. Copper(II), palladium(II), and platinum(II) typically adopt square planar geometries in their imidazole complexes.

Silver coordination chemistry demonstrates particularly interesting behavior. Research has shown that silver complexes with imidazole-containing ligands form dimeric structures through coordination between silver metal centers and imidazole pendant groups [14]. These cationic silver complexes exhibit cooperative catalytic behavior, where the dimeric structure dissociates to monomers upon protonation of the imidazole moiety. This dynamic behavior enables metal-imidazole cooperative catalysis for cyclization reactions of alkyne-tethered carboxylic acids [14].

Electronic effects of the trifluoromethyl group significantly influence metal coordination strength and geometry. The electron-withdrawing nature of the CF3 group reduces electron density on the imidazole ring, affecting the donor properties of the nitrogen atoms [4] [5]. This modulation allows for fine-tuning of metal-ligand interactions and can lead to enhanced catalytic activity in certain systems.

Heterobimetallic complexes represent an advanced application where the compound serves as a bridging ligand between different metal centers. The rigid imidazo[1,5-a]pyridine-3-ylidene framework enables spatial separation of metal binding sites, facilitating the formation of cooperative bimetallic catalysts [14]. Such systems demonstrate enhanced reactivity in challenging transformations like intermolecular nucleophilic additions to non-activated alkynes.

Coordination polymer formation occurs through the combination of metal nodes and imidazole-based linkers. The compound can function as a building block in metal-organic frameworks, where the trifluoromethyl groups provide additional weak interactions through halogen bonding or dipole-dipole interactions [11] [13] [15]. These frameworks exhibit unique properties including selective gas adsorption, catalytic activity, and fluorescence-based sensing capabilities.

Role in Multi-Component Reaction Systems

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde plays a crucial role in various multi-component reaction systems, particularly those involving the Debus-Radziszewski imidazole synthesis [16] [1] [17] [18]. This reaction represents a fundamentally important transformation for constructing imidazole-containing compounds from simple starting materials.

Three-component condensation reactions utilize the compound as both a substrate and catalyst. The classical Debus-Radziszewski reaction involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine [17]. The reaction proceeds through initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, followed by condensation with the aldehyde component. The trifluoromethyl-substituted carbaldehyde enhances the electrophilicity of the aldehyde carbon, facilitating efficient condensation and subsequent cyclization.

Covalent organic framework synthesis represents a modern application where the compound participates in one-pot multicomponent reactions to construct three-dimensional frameworks [16]. Research has demonstrated the synthesis of imidazole-linked fully conjugated 3D covalent organic frameworks through multicomponent Debus-Radziszewski reactions. These reactions involve saddle-shaped aldehyde-substituted cyclooctatetrathiophene, pyrene-4,5,9,10-tetraone, and ammonium acetate to produce robust semiconducting frameworks with excellent electrochemical properties.

Diversity-oriented synthesis applications utilize the compound in multicomponent reactions that generate libraries of functionalized heterocycles [1]. The reaction of malononitrile, aldehydes, and various nucleophiles in the presence of imidazole catalysts provides access to diverse molecular scaffolds including 2-amino-4H-chromenes, dienes, and 2-amino pyridines. The mild reaction conditions and broad substrate tolerance make this approach particularly attractive for medicinal chemistry applications.

In situ ligand synthesis has been observed in coordination chemistry, where the imidazole-carbaldehyde undergoes transformation during complex formation [15]. This phenomenon allows for the generation of novel ligand frameworks that would be difficult to synthesize through conventional stepwise approaches. The resulting complexes often exhibit enhanced stability and unique properties compared to their pre-formed ligand analogs.

Photocatalytic multicomponent reactions have emerged as an environmentally benign approach for constructing complex imidazole-containing molecules. The compound can participate in photoredox-catalyzed transformations that enable the formation of multiple bonds in a single operation, providing efficient access to structurally diverse products with high functional group tolerance.

Supramolecular Assembly Mediation

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde serves as an effective mediator in supramolecular assembly processes through multiple non-covalent interaction modes [19] [20] [21] [15] [22]. The compound's ability to participate in hydrogen bonding, halogen bonding, and π-π stacking interactions makes it a versatile building block for complex supramolecular architectures.

Hydrogen bonding networks represent the primary mode of supramolecular organization. The imidazole ring can function as both a hydrogen bond donor (through the NH group) and acceptor (through the imine nitrogen) [19] [20]. Research has demonstrated the formation of robust one-dimensional molecular networks linked by N-H···N intermolecular hydrogen bonds. These networks exhibit tape-like motifs that persist in various crystal forms and solution assemblies.

Crystal engineering applications utilize the predictable hydrogen bonding patterns to design materials with specific properties [19] [15]. The compound exhibits N-H···N and O-H···N intermolecular hydrogen bonding patterns that stabilize crystal packing. Hirshfeld surface analysis reveals that these hydrogen bonds appear as distinctive red spots on the dnorm surface, confirming their importance in crystal stabilization. The percentage contributions of different intermolecular interactions can be quantified, with H···H interactions typically comprising 59% of the total Hirshfeld surface.

Fluorescence-based sensing capabilities arise from the supramolecular assembly properties of imidazole-containing frameworks [11]. Metal-organic frameworks constructed with imidazole linkers demonstrate selective fluorescence quenching in the presence of specific analytes. For example, nickel-containing frameworks show particular sensitivity to nitrobenzene detection, while cadmium frameworks exhibit selective response to iron(III) ions among a panel of metal cations.

Halogen bonding interactions involving the trifluoromethyl group provide additional supramolecular recognition motifs [4]. The fluorine atoms can participate in weak but directional C-F···H interactions and halogen-halogen contacts. These interactions complement traditional hydrogen bonding and can lead to complex three-dimensional supramolecular architectures with enhanced stability.

π-π stacking interactions between imidazole rings and aromatic systems contribute to the formation of columnar assemblies and two-dimensional sheet structures [24] [15]. The electron-deficient nature of the trifluoromethyl-substituted imidazole ring enhances π-π interactions with electron-rich aromatic systems, leading to strong supramolecular associations.

Dynamic supramolecular systems have been developed where the compound participates in reversible assembly processes [22]. These systems can respond to external stimuli such as pH changes, temperature variations, or the presence of specific guest molecules. The dynamic nature enables applications in smart materials, drug delivery systems, and responsive catalysts.

Coordination-driven self-assembly occurs when the compound acts as a ligand in metal-directed supramolecular construction [11] [13]. The combination of coordination bonds and secondary non-covalent interactions leads to complex architectures including helical structures, cages, and extended frameworks. The trifluoromethyl groups can provide additional stabilization through weak interactions while also modulating the electronic properties of the resulting assemblies.

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Dates

Last modified: 09-13-2023

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